(2-Methyl-2H-indazol-4-yl)methanol
Overview
Description
(2-Methyl-2H-indazol-4-yl)methanol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound features a methanol group attached to the 4-position of the 2-methyl-2H-indazole ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Indazole derivatives, which include (2-methyl-2h-indazol-4-yl)methanol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle regulation and volume control .
Biochemical Pathways
Given its potential interaction with kinases, it’s plausible that it could impact pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known effects of indazole derivatives, it’s possible that this compound could have anti-inflammatory, antimicrobial, and anticancer effects .
Biochemical Analysis
Biochemical Properties
(2-Methyl-2H-indazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases, which are crucial regulators of cell cycle progression . These interactions can lead to the inhibition of kinase activity, thereby affecting cell division and proliferation. Additionally, this compound may bind to specific receptors or proteins, altering their conformation and activity, which can have downstream effects on various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis, a process of programmed cell death . This effect is mediated through the activation of specific signaling pathways that lead to the expression of pro-apoptotic genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as cyclin-dependent kinases . This inhibition can prevent the phosphorylation of target proteins, thereby blocking cell cycle progression. Additionally, this compound can interact with DNA or RNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA or RNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The methanol group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2-Methyl-2H-indazol-4-yl)methanol may involve large-scale cyclization reactions using transition metal catalysts to ensure high yields and purity. The use of solvents and catalysts such as Cu(OAc)2 and DMSO under an oxygen atmosphere has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-indazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methanol group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various indazole derivatives with different functional groups, which can exhibit a range of biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar core structure but lacking the methanol group.
2-Methylindazole: Similar to (2-Methyl-2H-indazol-4-yl)methanol but without the methanol group.
4-Hydroxyindazole: Contains a hydroxyl group instead of a methanol group at the 4-position.
Uniqueness
This compound is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2-methylindazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFPEFJWKQKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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